N-(1,1-dimethylpropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran. This process results in compounds evaluated for their anticancer activity, highlighting the versatility and potential biological relevance of these synthesized molecules (Żołnowska et al., 2018).
Molecular Structure Analysis
The molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl]-derivatives, including methane-, benzene-, and toluenesulfonamide, have been reported. These analyses reveal significant insights into the torsion angles, hydrogen bonding, and π-π stacking interactions that influence the overall structural conformation of these molecules (Jacobs et al., 2013).
Chemical Reactions and Properties
The reactivity and chemical properties of N-(1,1-dimethylpropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide derivatives are characterized by their ability to form complexes with metals, engage in hydrogen bonding, and undergo various substitution reactions. For instance, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized, showcasing their framework through hydrogen bonds of the C-H⋯O type (Rublova et al., 2017).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives are significant for understanding their stability, solubility, and overall behavior in different environments. For example, specific compounds exhibit melting points, solubility in various solvents, and can be characterized by IR, NMR, and mass spectrometry to ensure their purity and confirm their chemical structure (Sączewski, 2013).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including their reactivity towards different chemical groups and potential as ligands for metal coordination, are pivotal for their application in various fields. The interaction with chlorosulfonic acid to yield structurally characterized compounds underlines the importance of understanding these chemical properties for synthesizing and utilizing these molecules effectively (Rublova et al., 2017).
properties
IUPAC Name |
N-(2-methylbutan-2-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-4-15(2,3)16-21(19,20)13-9-7-12(8-10-13)17-11-5-6-14(17)18/h7-10,16H,4-6,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENIGHNEKFRHOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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